Ethyl 2-(4-amino-3-methylphenoxy)acetate
Description
Ethyl 2-(4-amino-3-methylphenoxy)acetate is an aromatic ester derivative characterized by a phenoxy core substituted with an amino group (-NH₂) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3). The ethyl ester functional group (-COOCH₂CH₃) is attached via an acetoxy linker. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of antimicrobial and anticancer agents . Its structural features, such as the electron-donating amino group and lipophilic ethyl ester, make it a versatile precursor for further functionalization.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3-methylphenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
XZFJBOWDYUWTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-3-methylphenoxy)acetate typically involves the esterification of 4-amino-3-methylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Hydrolysis
The ester group in ethyl 2-(4-amino-3-methylphenoxy)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
This reaction is critical for generating bioactive acids used in drug design .
Amination/Reduction
The amino group participates in substitution and reduction reactions:
-
Nucleophilic substitution : The amino group can react with electrophiles (e.g., aldehydes, ketones) to form Schiff bases or imines, as seen in similar compounds .
-
Reduction : While the amino group itself is typically stable under reducing conditions, ester reduction (e.g., using LiAlH₄) could yield the corresponding alcohol.
Coupling Reactions
The compound may participate in amide coupling reactions using reagents like HBTU or HATU :
Such reactions are pivotal in synthesizing peptide-based or enzyme-targeting molecules.
Reaction Conditions and Reagents
Comparative Analysis with Similar Compounds
Structural and Mechanistic Insights
The amino group at the 4-position and methyl group at the 3-position modulate electronic and steric effects, influencing reactivity:
-
Electronic Effects : The amino group activates the phenolic ring for nucleophilic substitution, while the methyl group may deactivate it via electron-donating effects.
-
Steric Effects : The methyl group could hinder reaction pathways requiring planar aromatic systems.
Scientific Research Applications
Ethyl 2-(4-amino-3-methylphenoxy)acetate is an organic compound belonging to the class of phenoxyacetates, featuring a phenolic structure attached to an acetate moiety. It has a molecular formula of and is characterized by a 4-amino-3-methylphenoxy group linked to an ethyl acetate unit. The presence of the amino group gives it potential therapeutic applications, allowing it to participate in various reactions.
Potential Applications
This compound has potential applications in various fields:
- Chemical Reactions It can undergo nitration, reduction, and hydrolysis.
- Biological Activity It can demonstrate anticancer and antimicrobial activity.
Interactions
Studies on this compound's interactions reveal: The specifics of these interactions are not detailed in the provided search results.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| Ethyl 2-(4-amino-3-chlorophenoxy)acetate | Contains a chlorine atom on the phenolic ring |
| Mthis compound | Methyl group instead of ethyl |
| Ethyl 2-(4-hydroxyphenoxy)acetate | Hydroxyl group instead of amino |
| Ethyl 2-(3-amino-4-hydroxyphenoxy)acetate | Different substitution pattern on the phenolic ring |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-3-methylphenoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis by esterases, releasing the active phenoxyacetic acid derivative. This derivative can then interact with specific receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Substituent Effects: The 3-methyl group in this compound enhances steric hindrance compared to unsubstituted analogs like Ethyl 2-(4-aminophenoxy)acetate. This may influence binding affinity in biological systems . Electron-donating groups (e.g., -NH₂) increase aromatic ring reactivity, facilitating electrophilic substitution, whereas electron-withdrawing groups (e.g., -Cl in Ethyl 2-(4-chlorophenoxy)acetoacetate) reduce nucleophilicity .
Ethyl esters generally provide better metabolic stability in vivo due to slower hydrolysis rates compared to methyl esters .
Synthetic Yields: Reduction steps (e.g., nitro to amino group conversion) achieve moderate yields (~60–80%), with methyl derivatives (78%) slightly outperforming ethyl analogs (62%) under similar conditions .
Commercial and Research Relevance
- This compound is listed as a discontinued specialty chemical, highlighting its niche application .
- In contrast, simpler analogs like Ethyl 2-(4-aminophenoxy)acetate are widely synthesized for diabetes research (e.g., dual GK activators) .
Biological Activity
Ethyl 2-(4-amino-3-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . It features a phenolic structure with an amino group that enhances its reactivity and biological activity. The compound is synthesized through a series of chemical reactions, including alkylation and selective reduction of nitro groups, yielding a high-purity product suitable for biological evaluation .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester group may undergo hydrolysis to release the active phenoxyacetic acid derivative. This interaction can modulate the activity of target enzymes or receptors, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have shown promising antitumor effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against human breast cancer cells and other malignancies .
- Antimicrobial Activity : Compounds in this class have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For example, related phenoxyacetic acid derivatives exhibited MIC values ranging from 4.69 to 156.47 µM against various bacterial strains .
Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth in certain lines, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure could enhance or diminish biological activity .
Synthesis and Characterization
The synthesis of this compound was achieved through a straightforward method involving the alkylation of p-nitrophenol followed by reduction. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed the compound's structure, providing insights into its molecular geometry and potential interactions with biological targets .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-amino-3-methylphenoxy)acetate?
The synthesis involves nucleophilic substitution between 4-amino-3-methylphenol and ethyl chloroacetate. A typical procedure includes refluxing the phenol derivative with ethyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base (8–12 hours, monitored by TLC with hexane:ethyl acetate 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with 10% NaOH to remove unreacted phenol, followed by water to neutralize residual base. Yield optimization requires strict control of stoichiometry (phenol:chloroacetate:K₂CO₃ ≈ 1:1.07:2.5) and anhydrous conditions to minimize hydrolysis .
Q. How can TLC and GC-MS be used to monitor synthesis and purity?
- TLC : Use hexane:ethyl acetate (3:1 v/v) as the mobile phase. Spot crude and purified samples on silica plates; UV visualization at 254 nm identifies the product (Rf ~0.5). Unreacted phenol (higher polarity) remains near the baseline.
- GC-MS : After derivatization (e.g., silylation), inject samples into a DB-5MS column (30 m × 0.25 mm). The molecular ion peak (M⁺) for this compound appears at m/z 223.3, with fragmentation patterns confirming ester and aryl ether bonds .
Q. What spectroscopic methods validate the compound’s structure?
- FTIR : Key peaks include N–H stretch (3350–3450 cm⁻¹, amine), C=O (1740 cm⁻¹, ester), and C–O–C (1250 cm⁻¹, ether) .
- ¹H NMR (CDCl₃) : δ 1.3 (t, 3H, CH₂CH₃), 2.2 (s, 3H, Ar–CH₃), 4.2 (q, 2H, OCH₂), 4.6 (s, 2H, OCH₂CO), 6.5–6.8 (m, 3H, aromatic H). Assignments are cross-validated using 2D-COSY and DEPT-135 .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in bond angles or torsional strain?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX-2018) provides precise bond metrics. For example, if the C–O–C ether bond angle deviates from 120°, check for steric hindrance from the methyl group or hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. Refinement with 0.98 Å resolution and R-factor <5% ensures reliability .
Q. How do gas-phase ion energetics inform stability under varying conditions?
Proton affinity (PA) and ionization energy (IE) data from NIST (PA = 835.7 kJ/mol, IE = 10.01 eV) predict stability in acidic environments. The compound’s high PA suggests protonation at the ether oxygen under strong acids, while low IE indicates susceptibility to oxidative degradation. Transesterification equilibria (ΔrG° = 1527 kJ/mol) further guide solvent selection for reactions involving nucleophiles .
Q. What strategies mitigate competing side reactions during functionalization?
- Amino Group Protection : Use tert-butoxycarbonyl (BOC) or acetyl groups to prevent undesired acylation. For example, BOC-ON ([2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile]) selectively protects the amine, enabling subsequent ester hydrolysis .
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) at −78°C to direct substituents to the methyl-adjacent position, minimizing para-substitution .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
Derivatives like Ethyl 2-(3-amino-4-hydroxyphenyl)acetate exhibit antibacterial activity due to the 4-hydroxy group’s hydrogen-bonding capacity. Modify the methyl group to CF₃ for enhanced lipophilicity (logP ↑) and blood-brain barrier penetration. In vitro assays (MIC against S. aureus) and molecular docking (PDB: 3VOB) correlate substituent effects with target binding .
Methodological Challenges and Solutions
Q. How to address low yields in scaled-up synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 45 minutes (100°C, 300 W) while maintaining anhydrous conditions.
- Continuous Flow Reactors : Improve heat/mass transfer, achieving >85% yield with 0.1 M substrate concentration in THF .
Q. How to resolve overlapping peaks in NMR spectra?
- ¹³C NMR with DEPT : Differentiate CH₃ (δ 21.5) from CH₂ (δ 61.2) groups.
- HSQC/HMBC : Assign ambiguous aromatic protons (δ 6.5–6.8) via ¹H–¹³C correlations .
Q. How to validate biological activity against contradictory literature data?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate.
- Control for Autoxidation : Add 0.1% BHT to cell culture media to prevent artefactual antioxidant activity in DPPH assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
